
VX-745
Overview
Description
Mechanism of Action
Target of Action
VX-745, also known as Neflamapimod, is a potent and selective inhibitor of the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK . This enzyme, often referred to as a “stress kinase”, is considered a drug target in central nervous system (CNS) diseases . It is expressed in microglia and neurons .
Mode of Action
This compound interacts with its target, p38 MAPKα, by inhibiting its activity . In microglia, p38 MAPKα stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to various stressors, including Aβ42 . In neurons, signaling via p38 MAPKα has been implicated in tau localization and neuronal plasticity .
Biochemical Pathways
The inhibition of p38 MAPKα by this compound affects several biochemical pathways. It regulates Ras-related protein Rab5, a key regulator of early endosomes whose role in endolysosomal and synaptic vesicle function has made it a target in neurodegenerative disease drug development . Other p38 MAPKα inhibitors have been reported to slow progression in Alzheimer’s disease mouse models .
Pharmacokinetics
This compound has a favorable pharmacokinetic profile. It has been reported to reach higher concentrations in the CNS than in peripheral blood . .
Result of Action
The action of this compound results in several molecular and cellular effects. In animal models, it reportedly shifts microglial activation from a pro-inflammatory to a phagocytic state, improving mitochondrial function, synaptic transmission, and memory . It also reduces the number of degenerating neurons labeled with Fluoro-Jade B in the brains of mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration can significantly affect the drug’s effectiveness. In a study, inhibition of p38 MAPK activity in IM3 cells at the time of day when the levels are normally low in HA cells under control of the circadian clock, significantly reduced IM3 invasiveness . This suggests that the timing of drug administration could be an important factor in maximizing the therapeutic effect of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neflamapimod involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of Neflamapimod typically involves large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistency, scalability, and cost-effectiveness. The process includes rigorous quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Neflamapimod undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under inert atmosphere.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under appropriate solvents and temperatures.
Major Products: The major products formed from these reactions include various derivatives of Neflamapimod with modified functional groups, which can be used for further pharmacological studies or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Neflamapimod has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a tool compound to study the role of p38 MAPK in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling, inflammation, and neurodegeneration.
Industry: Potential applications in the development of new therapeutic agents targeting inflammatory and neurodegenerative diseases.
Comparison with Similar Compounds
Neflamapimod is unique in its selective inhibition of p38 MAPK alpha isoform, which distinguishes it from other p38 MAPK inhibitors. Similar compounds include:
SB203580: A non-selective p38 MAPK inhibitor with broader activity but higher potential for off-target effects.
BIRB 796: Another p38 MAPK inhibitor with different selectivity and pharmacokinetic properties.
VX-702: A related compound with similar targets but different clinical applications.
Neflamapimod’s specificity for the alpha isoform and its ability to penetrate the central nervous system make it a promising candidate for treating neurodegenerative diseases .
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPKQEUBKLEPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175115 | |
Record name | VX 745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209410-46-8 | |
Record name | 5-(2,6-Dichlorophenyl)-2-[(2,4-difluorophenyl)thio]-6H-pyrimido[1,6-b]pyridazin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209410-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neflamapimod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209410468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neflamapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07138 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VX 745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEFLAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL52QM320 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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